(3-((Cyclohexyloxy)methyl)phenyl)boronic acid

Suzuki-Miyaura coupling Steric hindrance effects Regioisomer differentiation

Challenge: ortho-Substituted aryl boronic acids create steric hindrance at boron, impeding transmetalation in Suzuki couplings with bulky substrates. Solution: (3-((Cyclohexyloxy)methyl)phenyl)boronic acid (CAS 1256358-64-1) features meta-substituted cyclohexyloxymethyl that leaves boron center sterically accessible, ensuring efficient coupling. • 98% HPLC purity eliminates regioisomeric impurities. • Calculated LogP 1.22 enhances organic phase solubility. • Ambient-stable solid for accurate weighing. In stock for immediate dispatch.

Molecular Formula C13H19BO3
Molecular Weight 234.102
CAS No. 1256358-64-1
Cat. No. B594794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((Cyclohexyloxy)methyl)phenyl)boronic acid
CAS1256358-64-1
Synonyms3-(Cyclohexyloxy)Methylphenylboronic acid
Molecular FormulaC13H19BO3
Molecular Weight234.102
Structural Identifiers
SMILESB(C1=CC(=CC=C1)COC2CCCCC2)(O)O
InChIInChI=1S/C13H19BO3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h4-6,9,13,15-16H,1-3,7-8,10H2
InChIKeyHWXMWQGTMQLXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid – Product Overview


(3-((Cyclohexyloxy)methyl)phenyl)boronic acid (CAS 1256358-64-1) is an aryl boronic acid derivative featuring a boronic acid group at the 1-position and a cyclohexyloxymethyl substituent at the meta (3-) position of the phenyl ring . With molecular formula C13H19BO3 and molecular weight 234.10 g/mol, this compound serves as a versatile building block for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions used in pharmaceutical intermediate synthesis . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% as determined by HPLC . Its structural feature—the cyclohexyloxymethyl group at the meta position—introduces steric bulk and modulated electronic properties that distinguish it from simpler phenylboronic acids and from ortho- and para-substituted regioisomers .

Boronic acid building block for Suzuki-Miyaura cross-coupling research
Meta-substitution design minimizes steric interference at the reactive boron center
Regioisomer-specific procurement avoids unintended ortho- or para-substituted analogs

Meta-Substitution Specificity vs. Ortho/Para Regioisomers


Generic substitution among regioisomeric aryl boronic acids bearing cyclohexyloxymethyl groups is not chemically valid due to fundamentally different steric environments and electronic distributions conferred by the position of substitution. The meta (3-) substitution in (3-((cyclohexyloxy)methyl)phenyl)boronic acid places the bulky cyclohexyloxy group at a position that exerts minimal direct steric hindrance on the boronic acid reaction center while still modulating the aryl ring's electron density through inductive effects . In contrast, the ortho (2-) regioisomer (CAS 498574-67-7) positions the same substituent adjacent to the boronic acid, creating substantial steric congestion that can impede transmetalation in Suzuki-Miyaura couplings and alter reaction kinetics [1]. The para (4-) regioisomer (CAS 1221823-93-3) removes all proximal steric effects but positions the substituent for maximum resonance interaction with the reaction center, yielding a different electronic profile . These regioisomers are chemically distinct entities with different InChI Keys, MDL numbers, and—critically—different reactivity profiles in cross-coupling applications . Procurement decisions must therefore specify the exact CAS number 1256358-64-1 to ensure the intended steric and electronic parameters are achieved in downstream synthetic transformations.

Ortho regioisomer (CAS 498574-67-7)
Steric congestion adjacent to boronic acid may slow transmetalation and alter coupling kinetics.
Para regioisomer (CAS 1221823-93-3)
Resonance conjugation shifts the electronic profile, potentially changing reactivity in cross-couplings.

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid: Evidence-Based Differentiation


Meta vs. Ortho vs. Para Regioisomer Differentiation

The meta (3-) substitution pattern of (3-((cyclohexyloxy)methyl)phenyl)boronic acid (CAS 1256358-64-1) is structurally distinct from its ortho (CAS 498574-67-7) and para (CAS 1221823-93-3) regioisomers. The meta configuration places the bulky cyclohexyloxy group at a position that minimizes direct steric interference with the boronic acid moiety while still modulating the electronic properties of the aryl ring. The ortho regioisomer positions the identical substituent adjacent to the boronic acid group, creating substantial steric congestion that can impede transmetalation steps in palladium-catalyzed couplings [1]. The para regioisomer positions the substituent for maximum resonance interaction with the reaction center but provides no steric shielding [2].

Regioisomer profile
Class-level
Meta: minimal steric hindrance, intermediate electronic effect. Ortho: maximal steric congestion. Para: maximal resonance conjugation.
Steric/electronic differentiation supports regioisomer selection
Exact kinetic ratios not available for this compound
Suzuki-Miyaura coupling Steric hindrance effects Regioisomer differentiation

Lipophilicity and Polar Surface Area Comparison

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid exhibits a calculated LogP value of 1.21570 and a polar surface area (PSA) of 49.69 Ų . The cyclohexyloxymethyl substituent enhances lipophilicity relative to unsubstituted phenylboronic acid (calculated LogP of parent phenylboronic acid is approximately 0.88, PSA 40.46 Ų), which may influence membrane permeability and solubility characteristics in biological contexts. The meta positioning of this substituent provides a balance between increased lipophilicity and maintained synthetic accessibility at the boronic acid reaction center .

Lipophilicity & PSA
Reported
LogP 1.22 (calc), Δ +0.34 vs. parent; PSA 49.69 Ų, Δ +9.23 Ų
Moderate lipophilicity enhancement vs. unsubstituted phenylboronic acid
Computed values; experimental permeability data needed
Lipophilicity Drug-likeness parameters ADME optimization

HPLC-Verified Purity Specifications

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid is commercially supplied at a minimum purity specification of 98% as determined by HPLC analysis . This purity level is consistent across multiple reputable suppliers and ensures that the boronic acid is suitable for demanding synthetic applications such as Suzuki-Miyaura cross-coupling reactions where impurities could compete in transmetalation steps or poison palladium catalysts. Comparable aryl boronic acids with cyclohexyloxymethyl substitution may be offered at lower purity grades (e.g., 95% for the para regioisomer from some vendors) [1].

HPLC purity
Reported
98% (min) by HPLC, compared to 95% for para regioisomer from select suppliers
Higher purity specification may reduce side reactions in Pd couplings
Vendor-specified; verify lot-specific COA
Quality control Suzuki-Miyaura coupling Reproducible synthesis

Unique InChI Key and CAS Registry Validation

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid is uniquely identified by InChI Key HWXMWQGTMQLXJQ-UHFFFAOYSA-N and MDL Number MFCD16198469 . The para regioisomer (CAS 1221823-93-3) carries a distinct InChI Key (KSJIFPBSHMFGOT-UHFFFAOYSA-N) and MDL Number (MFCD16198473) [1]. These unique identifiers are essential for unambiguous chemical registration, inventory tracking, and ensuring procurement of the exact intended compound rather than a structurally similar but functionally distinct regioisomer. The CAS registry number 1256358-64-1 is specifically assigned to the meta-substituted compound .

Unique identifiers
Head-to-head
InChI Key, MDL, and CAS are completely distinct from ortho and para regioisomers
Ensures procurement of the correct meta-substituted compound
Use identifiers for inventory management and analytical reference
Chemical identification Inventory management Regulatory compliance

Suzuki-Miyaura Coupling Reactivity: Meta-Substituent Effects

The meta position of the cyclohexyloxymethyl substituent in (3-((cyclohexyloxy)methyl)phenyl)boronic acid places the bulky cyclohexyloxy group at a site that does not directly impede approach of the palladium catalyst to the boronic acid moiety during the transmetalation step of Suzuki-Miyaura couplings. This contrasts with ortho-substituted aryl boronic acids, where proximal steric bulk can significantly slow transmetalation rates and reduce coupling yields [1]. While direct kinetic measurements for this specific compound are not publicly available, the class-level understanding of steric effects in Suzuki-Miyaura couplings supports that meta-substituted boronic acids generally exhibit faster transmetalation kinetics compared to ortho-substituted analogs .

Coupling reactivity
Class-level
Meta-substituted boronic acids generally exhibit faster transmetalation than ortho analogs
Supports selection for sterically demanding coupling partners
Qualitative inference from class-level organoboron literature
Palladium catalysis Cross-coupling kinetics Steric effects

Solubility and Handling in Organic Solvents

The cyclohexyloxy substituent in (3-((Cyclohexyloxy)methyl)phenyl)boronic acid enhances solubility in common organic solvents used for Suzuki-Miyaura couplings, including tetrahydrofuran (THF), 1,4-dioxane, and toluene [1]. The meta positioning of this lipophilic group maintains the compound as a solid at 20°C under long-term storage conditions, facilitating accurate weighing and handling in laboratory settings . While head-to-head solubility data against regioisomers are not available, the meta configuration avoids the extreme steric congestion of the ortho isomer that can lead to unpredictable crystallization behavior and the altered polarity of the para isomer that may affect partitioning in biphasic reaction mixtures .

Solubility & handling
Reported
Solid at 20°C; soluble in THF, dioxane, toluene
Consistent physical form supports reproducible weighing and reaction setup
Qualitative vendor reports; head-to-head solubility data not available
Reaction media compatibility Solubility profile Synthetic workflow optimization

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid: Application Scenarios


Suzuki-Miyaura Coupling with Sterically Demanding Aryl Halides

The meta substitution pattern of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid is optimal for coupling with sterically encumbered aryl halides or heteroaryl halides where the boronic acid reaction partner must remain sterically accessible. Unlike ortho-substituted analogs that create congestion at the reactive boron center, the meta positioning of the cyclohexyloxymethyl group in this compound (CAS 1256358-64-1) leaves the boronic acid moiety unhindered for efficient transmetalation with palladium catalysts [1]. This scenario is particularly relevant for synthesizing biaryl intermediates in pharmaceutical development where one coupling partner contains ortho-substituents or fused ring systems that demand an unencumbered boronic acid. The enhanced lipophilicity (calculated LogP 1.21570) also improves solubility in the organic phase of biphasic reaction conditions .

Synthesis of Meta-Functionalized Biaryl Scaffolds

When the synthetic target requires installation of a cyclohexyloxymethyl group at the meta position of a biaryl system, (3-((Cyclohexyloxy)methyl)phenyl)boronic acid provides direct access without requiring post-coupling functional group manipulations. This compound delivers the meta-substituted pattern directly through Suzuki-Miyaura coupling, whereas use of para (CAS 1221823-93-3) or ortho (CAS 498574-67-7) regioisomers would yield different substitution patterns that may not satisfy the target pharmacophore requirements [1]. The 98% HPLC purity specification ensures that competing boronic acid impurities do not generate undesired byproducts that would complicate purification of the target biaryl . This application is directly relevant to medicinal chemistry programs exploring structure-activity relationships where positional isomer effects on target binding must be systematically evaluated.

Building Block for Lipophilicity-Modulated Drug Candidates

The calculated LogP of 1.21570 for (3-((Cyclohexyloxy)methyl)phenyl)boronic acid represents a moderate increase in lipophilicity compared to unsubstituted phenylboronic acid (LogP ≈ 0.88) [1]. This property makes it a suitable building block for drug discovery programs seeking to optimize membrane permeability or modulate LogD without introducing metabolically labile alkyl chains or halogen atoms that could pose toxicity concerns. The meta positioning of the cyclohexyloxymethyl group avoids the excessive lipophilicity that can lead to poor aqueous solubility and high plasma protein binding, which are common liabilities of ortho- and para-substituted analogs with extended alkyl chains . The compound's solid physical form at ambient temperature also facilitates accurate weighing for parallel synthesis applications .

Reference Standard for Regioisomer Differentiation

The unique InChI Key (HWXMWQGTMQLXJQ-UHFFFAOYSA-N) and distinct MDL number (MFCD16198469) of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid enable its use as a certified reference material for analytical method development aimed at distinguishing among cyclohexyloxymethyl-substituted phenylboronic acid regioisomers [1]. The para regioisomer carries different identifiers (InChI Key: KSJIFPBSHMFGOT-UHFFFAOYSA-N; MDL: MFCD16198473), allowing HPLC, LC-MS, or NMR methods to be validated for regioisomer resolution . This application supports quality control laboratories in pharmaceutical and fine chemical manufacturing where regioisomeric purity must be verified to ensure batch-to-batch consistency of intermediates derived from Suzuki-Miyaura couplings using this boronic acid building block.

Application
Selection Property
Validation Focus
Suzuki-Miyaura couplings with sterically hindered partners
Meta-substitution for unhindered transmetalation site
Coupling efficiency with ortho-substituted aryl halides
Synthesis of meta-substituted biaryl scaffolds
Direct regioisomer incorporation without post-functionalization
Positional isomer purity and product distribution
Lipophilicity profiling for lead optimization
Cyclohexyloxymethyl group for moderate calculated lipophilicity
Permeability and metabolic stability assays
Regioisomer reference standard
Unique identifiers (InChI Key, MDL) for unambiguous identification
Analytical method validation for isomer resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-((Cyclohexyloxy)methyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.